(1-Benzyl-5-nitro-1h-benzimidazol-2-yl)methanol
Overview
Description
(1-Benzyl-5-nitro-1h-benzimidazol-2-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential applications in medicine, agriculture, and industry. This compound, with its unique structural features, has garnered interest for its potential antimicrobial and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-5-nitro-1h-benzimidazol-2-yl)methanol typically involves the nitration of benzimidazole derivatives followed by benzylation and subsequent reduction. One common method includes the nitration of 1-benzylbenzimidazole using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting compound is then subjected to reduction conditions to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of (1-Benzyl-5-nitro-1h-benzimidazol-2-yl)methanol is not fully understood. it is believed to exert its effects through interactions with microbial enzymes and proteins, disrupting essential biological processes. The nitro group is thought to play a crucial role in its antimicrobial activity, possibly through the generation of reactive oxygen species that damage cellular components.
Comparison with Similar Compounds
- 1-Methyl-5-nitro-2-phenyl-1h-benzimidazole
- 1-Benzyl-5,6-dimethyl-1h-benzimidazole
- 1-Methyl-6-nitro-1h-benzimidazole
Comparison: (1-Benzyl-5-nitro-1h-benzimidazol-2-yl)methanol stands out due to its unique combination of a benzyl group and a nitro group on the benzimidazole scaffold. This structural arrangement imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, the presence of the methanol group enhances its solubility and potential for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
(1-benzyl-5-nitrobenzimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-10-15-16-13-8-12(18(20)21)6-7-14(13)17(15)9-11-4-2-1-3-5-11/h1-8,19H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFMIOUEZIFEAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644859 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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